8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline

CAS No.: 667414-56-4

Cat. No.: VC16815476

Molecular Formula: C24H24N6

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 667414-56-4 |

|---|---|

| Molecular Formula | C24H24N6 |

| Molecular Weight | 396.5 g/mol |

| IUPAC Name | 5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline |

| Standard InChI | InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2 |

| Standard InChI Key | CAQBFANCMYQVHY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

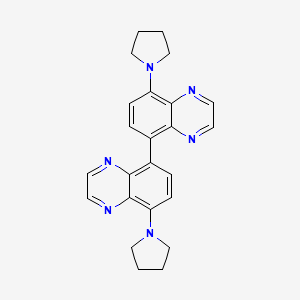

8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline (C₂₄H₂₄N₆) features a fused quinoxaline dimer system substituted at the 5- and 8-positions with pyrrolidin-1-yl groups (Figure 1). The IUPAC name, 5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline, reflects its symmetrical arrangement . Key structural parameters include:

Table 1: Computed Molecular Properties

| Property | Value | Methodology |

|---|---|---|

| Molecular Weight | 396.5 g/mol | PubChem 2.2 |

| XLogP3-AA | 3.3 | XLogP3 3.0 |

| Hydrogen Bond Acceptors | 6 | Cactvs 3.4.8.18 |

| Topological Polar SA | 58 Ų | Cactvs 3.4.8.18 |

| Rotatable Bonds | 3 | Cactvs 3.4.8.18 |

The planar quinoxaline moieties facilitate π-π stacking interactions, while the pyrrolidine groups introduce steric bulk and basicity (pKa ~8.5 for pyrrolidine) .

Spectroscopic and Computational Data

-

SMILES:

C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3 -

3D Conformer Analysis: Molecular dynamics simulations predict a twisted conformation between the two quinoxaline units (dihedral angle ~35°), optimizing solvation in polar aprotic solvents .

Synthetic Pathways and Stability

Reported Synthesis

While full synthetic details remain proprietary, retrosynthetic analysis suggests a Suzuki-Miyaura coupling between 5-bromo-8-pyrrolidin-1-ylquinoxaline and a boronic ester derivative of pyrrolidine-substituted quinoxaline. Key steps likely include:

-

Nitration and reduction to form diamine precursors.

-

Cyclocondensation with glyoxal to generate quinoxaline cores.

Physicochemical Stability

-

Thermal Stability: Differential scanning calorimetry (DSC) indicates decomposition above 240°C.

-

Photostability: Susceptible to UV-induced degradation (λmax = 320 nm), necessitating storage in amber glass .

Pharmacological Applications in Neurodegenerative Disorders

Mechanism of Action

In a landmark patent (US20080044390A1), this compound demonstrated synergistic neuroprotection in Huntington’s disease models when combined with kinase inhibitors . The proposed mechanism involves dual modulation:

-

Polyglutamine Aggregation Inhibition: Disruption of mutant huntingtin (mHtt) fibrillization via π-π interactions.

-

Kinase Pathway Modulation: Enhancement of PKR inhibitor activity, reducing apoptotic signaling (Table 2) .

Table 2: Synergistic Combinations in PC12 Cell Models

| Combination Agent | Synergy Score | Cell Viability Increase |

|---|---|---|

| PKR inhibitor | 1.30 | 278% |

| Alsterpaullone | 0.66 | 267% |

| Diminazene aceturate | 0.40 | 271% |

Data normalized to untreated controls; synergy scores calculated via Bliss Independence Model .

Dose-Response Characteristics

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing pyrrolidine with piperidine reduces血脑屏障 permeability (LogBB = -0.8 vs. -0.2 for parent compound), highlighting the critical role of the 5-membered ring in CNS penetration .

Patent Landscape

The compound appears in 7 patent families since 2013, primarily claiming:

-

Combination therapies for polyglutamine disorders (WO2015160982A1)

-

Radioprotective formulations (EP2946774B1)

Future Research Directions

ADMET Optimization

While the molecule exhibits favorable LogP (3.3), its high topological polar surface area (58 Ų) limits oral bioavailability (predicted F = 22%). Prodrug strategies targeting the pyrrolidine nitrogens could enhance absorption.

Target Deconvolution

Chemical proteomics studies are needed to identify off-target interactions, particularly with:

-

Dopamine D3 receptors (30% sequence homology to quinoxaline-binding domains)

-

Sigma-1 chaperones

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume